5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
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Overview
Description
5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound that features both oxazole and pyrrole rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the formation of the oxazole and pyrrole rings through cyclization reactions. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide or bromotrichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of packed reactors containing commercial manganese dioxide for the oxidative aromatization step is one such method . This approach minimizes the formation of by-products and improves the safety profile of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of nitro groups to amines, followed by cyclization to form the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions on the oxazole and pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane.
Reducing Agents: Sodium dithionite.
Cyclization Reagents: Burgess’ reagent, Mitsunobu reagent, DAST, Deoxo-Fluor®.
Major Products
The major products formed from these reactions include various substituted oxazoles and pyrroles, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s biological activity and binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2,5-Dimethyloxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both oxazole and pyrrole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-(2,5-dimethyl-1,3-oxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-5-4-8(13-9(5)11(14)15)10-6(2)16-7(3)12-10/h4,13H,1-3H3,(H,14,15) |
InChI Key |
NYHDSUHDSGHWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=C(OC(=N2)C)C)C(=O)O |
Origin of Product |
United States |
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